molecular formula C13H18ClN3O4S B2977492 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine CAS No. 1023875-03-7

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine

Cat. No.: B2977492
CAS No.: 1023875-03-7
M. Wt: 347.81
InChI Key: RJHDYDGBPVGJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is a chemical compound with the molecular formula C13H18ClN3O4S and a molecular weight of 347.81 g/mol. This compound is characterized by the presence of a 4-chloro-2-nitrophenyl group, a sulfonyl group, and a 2-piperidylethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine can be compared with other similar compounds, such as:

  • ((4-Chloro-2-nitrophenyl)sulfonyl)methylamine
  • ((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-2-nitro-N-(2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S/c14-11-4-5-13(12(10-11)17(18)19)22(20,21)15-6-9-16-7-2-1-3-8-16/h4-5,10,15H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHDYDGBPVGJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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